molecular formula C7H10ClN3 B13152836 (S)-1-(5-Chloropyridin-2-yl)ethane-1,2-diamine

(S)-1-(5-Chloropyridin-2-yl)ethane-1,2-diamine

Cat. No.: B13152836
M. Wt: 171.63 g/mol
InChI Key: HDFMNYSSRAOXNO-LURJTMIESA-N
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Description

(S)-1-(5-Chloropyridin-2-yl)ethane-1,2-diamine is a chiral compound with a pyridine ring substituted with a chlorine atom at the 5-position and an ethane-1,2-diamine moiety attached to the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-Chloropyridin-2-yl)ethane-1,2-diamine typically involves the following steps:

    Starting Material: The synthesis begins with 5-chloropyridine-2-carboxylic acid.

    Reduction: The carboxylic acid group is reduced to an alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4).

    Amination: The alcohol is then converted to an amine through a substitution reaction with ammonia or an amine source.

    Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high enantioselectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-Chloropyridin-2-yl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as N-oxides.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

(S)-1-(5-Chloropyridin-2-yl)ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(5-Chloropyridin-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(5-Chloropyridin-2-yl)ethane-1,2-diamine: The enantiomer of the compound with similar chemical properties but different biological activity.

    1-(5-Bromopyridin-2-yl)ethane-1,2-diamine: A similar compound with a bromine atom instead of chlorine, which may exhibit different reactivity and applications.

    1-(5-Fluoropyridin-2-yl)ethane-1,2-diamine: A fluorinated analog with distinct chemical and biological properties.

Uniqueness

(S)-1-(5-Chloropyridin-2-yl)ethane-1,2-diamine is unique due to its specific chiral configuration and the presence of a chlorine atom on the pyridine ring

Properties

Molecular Formula

C7H10ClN3

Molecular Weight

171.63 g/mol

IUPAC Name

(1S)-1-(5-chloropyridin-2-yl)ethane-1,2-diamine

InChI

InChI=1S/C7H10ClN3/c8-5-1-2-7(11-4-5)6(10)3-9/h1-2,4,6H,3,9-10H2/t6-/m0/s1

InChI Key

HDFMNYSSRAOXNO-LURJTMIESA-N

Isomeric SMILES

C1=CC(=NC=C1Cl)[C@H](CN)N

Canonical SMILES

C1=CC(=NC=C1Cl)C(CN)N

Origin of Product

United States

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